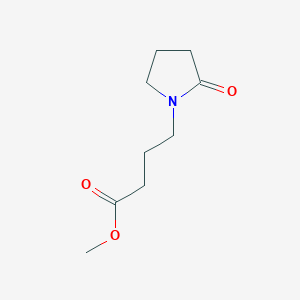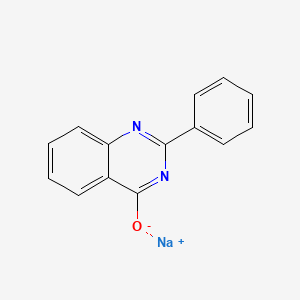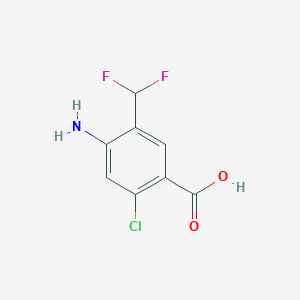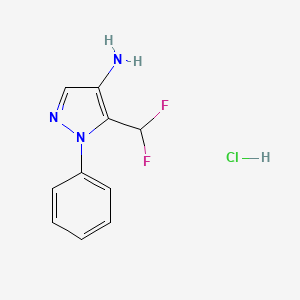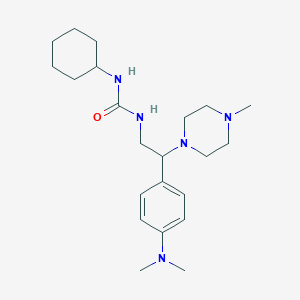
1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential use as an anticancer agent. This compound was first discovered in the early 2000s and has since undergone numerous clinical trials to investigate its efficacy and safety in treating various types of cancer.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Urea derivatives, including triazinyl urea compounds, have been explored for their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that specific urea derivatives can effectively form protective layers on metal surfaces, significantly reducing corrosion rates. Such inhibitors operate through adsorption, involving active centers in the molecules, indicating the potential application of structurally related urea compounds in corrosion protection (Mistry et al., 2011).
Fluorescent Probing
Certain urea derivatives have been synthesized to function as selective fluorescent probes for metal ions and amino acids in aqueous solutions. These compounds exhibit high selectivity and sensitivity, leveraging mechanisms like electrostatic effects and complexation for the detection of specific ions. This suggests that similar urea compounds could be designed as fluorescent probes for bioanalytical applications, contributing to the detection and quantification of biological and environmental samples (Guo et al., 2014).
Antimicrobial Activity
Research into thiazolidinone derivatives, which include specific urea functional groups, has shown promising antimicrobial properties against a range of bacterial and fungal strains. The synthesis and bioevaluation of these compounds underline the potential of urea derivatives in developing new antimicrobial agents, highlighting their importance in addressing antibiotic resistance and infection control (Patel et al., 2012).
Anticancer Agents
The synthesis of urea derivatives targeting specific cellular pathways has been pursued as a strategy for developing novel anticancer agents. These efforts include the design and synthesis of diaryl ureas with significant antiproliferative effects on various cancer cell lines. Such studies underscore the role of urea derivatives in medicinal chemistry, particularly in crafting inhibitors that could serve as potential treatments for cancer (Feng et al., 2020).
Enzyme Inhibition
Flexible urea compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. The optimization of these compounds involves tuning the spacer length and structural flexibility to achieve high inhibitory activities, indicating the utility of urea derivatives in developing therapeutics for neurodegenerative disorders (Vidaluc et al., 1995).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-25(2)20-11-9-18(10-12-20)21(27-15-13-26(3)14-16-27)17-23-22(28)24-19-7-5-4-6-8-19/h9-12,19,21H,4-8,13-17H2,1-3H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPUPNUUFVARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2CCCCC2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

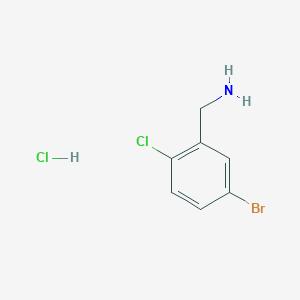
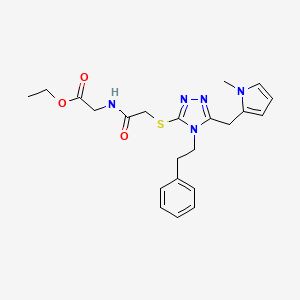
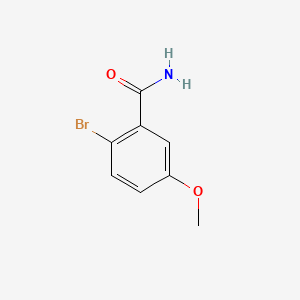

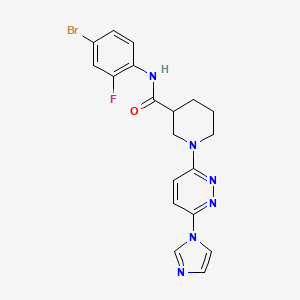
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
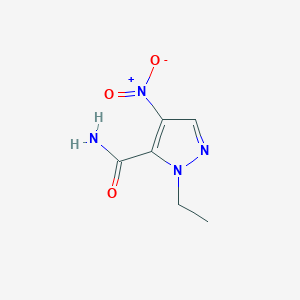
![1-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2811524.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
![(3-(4-Methoxyphenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2811526.png)
